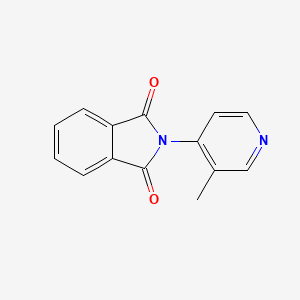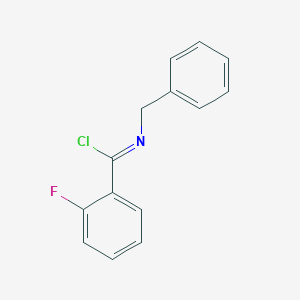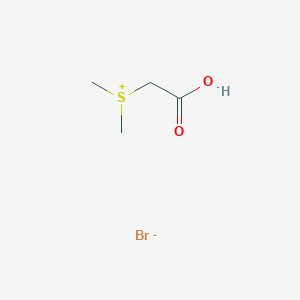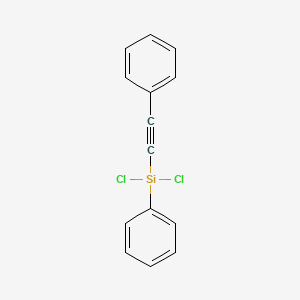![molecular formula C7H10Cl4O3 B14297388 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- CAS No. 113308-20-6](/img/structure/B14297388.png)
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This particular compound is characterized by the presence of a trichloromethyl group and a 2-chloroethoxy methyl group attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- can be achieved through several methods. One common approach involves the reaction of trichloroacetaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(trichloromethyl)-1,3-dioxolane. This intermediate can then be reacted with 2-chloroethanol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学的研究の応用
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl and chloroethoxy groups can play a role in its reactivity and binding affinity, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
1,3-Dioxolane, 2-(trichloromethyl)-: Lacks the chloroethoxy group, leading to different reactivity and applications.
1,3-Dioxolane, 4-(methoxymethyl)-2-(trichloromethyl)-:
Uniqueness
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is unique due to the presence of both the trichloromethyl and chloroethoxy groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various synthetic and research purposes.
特性
CAS番号 |
113308-20-6 |
|---|---|
分子式 |
C7H10Cl4O3 |
分子量 |
284.0 g/mol |
IUPAC名 |
4-(2-chloroethoxymethyl)-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H10Cl4O3/c8-1-2-12-3-5-4-13-6(14-5)7(9,10)11/h5-6H,1-4H2 |
InChIキー |
BZHPXLBJYOPNPE-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)C(Cl)(Cl)Cl)COCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)

![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)


